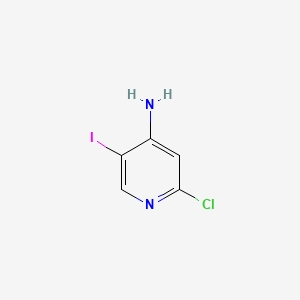

2-Chloro-5-iodo-4-pyridinamine

説明

Molecular Geometry and Bonding Characteristics

2-Chloro-5-iodo-4-pyridinamine (C₅H₄ClIN₂) features a pyridine ring substituted at the 2-, 4-, and 5-positions with chlorine, amine, and iodine groups, respectively. The pyridine core adopts a planar hexagonal geometry with sp²-hybridized carbons and nitrogen, consistent with aromatic systems. Key structural parameters include:

| Bond/Parameter | Value | Source |

|---|---|---|

| C–N bond length (pyridine) | ~1.34 Å | |

| C–Cl bond length | ~1.74 Å | |

| C–I bond length | ~2.12 Å | |

| N–H bond length (amine) | ~1.01 Å | |

| Bond angles (C–N–C) | ~120° |

The chlorine and iodine substituents introduce steric and electronic perturbations. The iodine atom’s large atomic radius (1.98 Å) creates minor distortions in the ring’s planarity, while the amine group at position 4 participates in hydrogen bonding, as observed in analogous pyrimidin-4-amine derivatives . The chlorine atom’s electronegativity polarizes adjacent bonds, shortening the C–Cl bond relative to typical C–C bonds (~1.54 Å) .

Electronic Configuration and Resonance Effects

The electronic structure of this compound is governed by the interplay of substituent effects:

- Pyridine Ring : The nitrogen lone pair resides in an sp² orbital perpendicular to the ring, contributing to aromaticity via delocalized π-electrons .

- Substituent Contributions :

- Chlorine (position 2) : Electron-withdrawing inductive (-I) effect reduces electron density at positions 2 and 6.

- Iodine (position 5) : Moderate -I effect and polarizability enhance electrophilic substitution susceptibility at position 3 .

- Amine (position 4) : Electron-donating resonance (+R) effect increases electron density at positions 3 and 5, counteracting chlorine’s -I effect .

Resonance structures highlight the amine’s ability to donate electron density into the ring (Figure 1), while halogen substituents stabilize partial positive charges. Computational studies of related [N–I–N]⁺ systems demonstrate that electron-donating groups like –NH₂ increase halogen bond stability by enhancing charge transfer .

Comparative Analysis with Substituted Pyridine Derivatives

The compound’s properties diverge significantly from simpler pyridine derivatives due to its multisubstituted framework:

Notably, the ortho relationship between chlorine and amine in this compound creates a steric hindrance that limits rotational freedom, unlike meta -substituted analogs. This configuration also amplifies electronic asymmetry, making the compound a versatile intermediate in Suzuki-Miyaura couplings .

特性

IUPAC Name |

2-chloro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJUUKULVAIMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670325 | |

| Record name | 2-Chloro-5-iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-12-4 | |

| Record name | 2-Chloro-5-iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodopyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diazotization-Iodination Strategy

This method involves sequential diazotization and iodide substitution, adapted from the synthesis of 2-chloro-4-iodo-5-methylpyridine. Key steps include:

- Oxidation : Starting with 2-chloro-5-methylpyridine (CMP), peroxidation with hydrogen peroxide in acetic acid generates a pyridine N-oxide intermediate.

- Nitration : Treatment with nitric and sulfuric acids introduces a nitro group at the 4-position.

- Reduction : Catalytic hydrogenation or iron/acetic acid reduces the nitro group to an amine.

- Diazotization-Iodination :

- Diazonium salt formation via NaNO₂ in H₂SO₄ at -10°C.

- Iodide substitution using NaI at 0°C for 3–4 hours.

| Parameter | Specification |

|---|---|

| Diazotizing agent | NaNO₂ (1.2–1.3 eq) |

| Acid medium | H₂SO₄ (optimal) |

| Solvent | Water/acetone mixture |

| Yield (analog) | Not explicitly reported |

Direct Electrophilic Iodination

A regioselective approach for 2-chloro-3-iodo-4-pyridinamine offers insights into iodination positioning. Modifying this method could target the 5-position:

- Reagents :

- 2-Chloro-4-aminopyridine (1.0 eq)

- Iodine monochloride (1.1 eq)

- Acetic acid (solvent)

- Sodium acetate (buffer)

- Conditions :

- 70°C, 16 hours under nitrogen.

- Workup: EtOAc extraction, Na₂CO₃/Na₂S₂O₃ washes, column purification.

Challenges for 5-Iodo Selectivity

- The amino group at position 4 directs electrophiles to positions 3 and 5.

- Steric/electronic tuning (e.g., protecting the amine or using directing groups) may enhance 5-iodo selectivity.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization | High functional group tolerance | Multi-step, low atom economy |

| Direct Iodination | Single-step, scalable | Regioselectivity challenges |

Synthetic Recommendations

- For scale-up : The diazotization route offers industrial feasibility but requires optimization for amine retention.

- For regiocontrol : Screening directing groups (e.g., Boc-protected amine) or metal-assisted iodination could improve 5-position selectivity.

化学反応の分析

Types of Reactions

2-Chloro-5-iodo-4-pyridinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Iodine and Acetic Acid: Used for iodination reactions.

N-Iodosuccinimide (NIS): Used as an iodinating agent in organic synthesis.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

2-Chloro-5-iodo-4-pyridinamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 2-Chloro-5-iodo-4-pyridinamine is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can interact with various molecular targets and pathways, leading to its diverse chemical reactivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Chloro-5-nitropyridin-4-amine

- Structure: Nitro group (-NO₂) replaces iodine at position 3.

- Properties : The nitro group is electron-withdrawing, reducing aromatic ring electron density compared to iodine. This increases reactivity in nucleophilic substitution but reduces stability under reducing conditions.

- Applications : Widely used in heterocyclic drug synthesis (e.g., cytokine inhibitors) due to nitro's versatility in further functionalization .

- Crystal Packing : Forms N–H···O and N–H···Cl hydrogen bonds, creating linear chains. In contrast, the iodo analog's larger atomic radius may lead to weaker intermolecular interactions .

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Pyrimidine core with Br at position 5 and Cl at position 2.

- Synthesis: Prepared via reduction of nitro precursors using stannous chloride, differing from iodination methods required for 2-chloro-5-iodo-4-pyridinamine .

- Stability : Higher melting point (460–461 K) suggests greater thermal stability than the iodo compound, likely due to stronger C–Br bonds compared to C–I .

- Bioactivity : Bromine’s polarizability enhances halogen bonding in drug-receptor interactions, but iodine’s larger size may improve binding affinity in specific targets .

2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2)

- Structure : Methyl (-CH₃) replaces iodine at position 4.

- Physicochemical Impact: Lower molecular weight (vs. iodo analog) improves solubility but reduces lipophilicity.

- Applications : Suitable for applications requiring moderate steric bulk without heavy atom effects (e.g., fluorescence-based assays) .

5-Chloro-4-iodo-N-isopropyl-2-pyridinamine (CAS 869886-87-3)

- Structure : Iodine at position 4 (vs. 5 in the target compound) and an isopropyl group on the amine.

- Iodine’s position alters electronic distribution, affecting reactivity in cross-coupling reactions .

6-Chloro-5-iodopyrimidin-4-amine (CAS 597551-56-9)

- Structure : Pyrimidine analog with iodine at position 5 and chlorine at position 5.

- Electronic Differences : Pyrimidine’s reduced aromaticity (vs. pyridine) increases susceptibility to nucleophilic attack. The iodo group’s electron-withdrawing effect is amplified in this system, influencing reactivity in Suzuki-Miyaura couplings .

Comparative Data Table

生物活性

2-Chloro-5-iodo-4-pyridinamine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as an important building block in the synthesis of various pharmaceuticals and bioactive molecules. Its unique structural features, including the presence of chlorine and iodine atoms, enable it to interact with a variety of biological targets, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to its ability to interact with enzymes, proteins, and other biomolecules:

- Target Interaction : The compound is known to interact with specific kinases and phosphatases, influencing their activity and thereby modulating signaling pathways critical for cellular functions.

- Molecular Mechanism : It binds to biomolecules through its reactive amine group and halogen atoms, which facilitate various chemical transformations . This binding alters the activity of target proteins, potentially leading to therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), suggesting potential central nervous system activity .

- Distribution : It is distributed within tissues via specific transport mechanisms that involve interaction with transporters and binding proteins.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Good Gram-positive antibacterial activity |

| Mycobacterium tuberculosis | MIC ≥ 6.25 μg/mL |

In vitro studies have shown that certain derivatives of this compound have significant activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This inhibition can influence drug metabolism and efficacy in therapeutic applications .

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. Compounds showed varying degrees of activity, with some achieving MIC values below 6.25 μg/mL, indicating promising antitubercular potential .

- Cell Signaling Modulation : In laboratory settings, this compound was shown to modulate cell signaling pathways involved in proliferation and apoptosis. The effects were dose-dependent, with lower doses enhancing enzyme activity without significant toxicity observed in animal models.

Safety Profile

Despite its biological activities, caution is advised regarding the handling of this compound due to its potential reactivity:

- Toxicity : The compound may pose risks upon inhalation or skin contact due to the presence of halogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-iodo-4-pyridinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under reflux (70–80°C), followed by chlorination at the 2-position via electrophilic substitution with POCl₃ . Key variables include temperature control (exothermic reactions require cooling) and stoichiometric ratios to minimize byproducts like dihalogenated species. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity (>95%) material .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H NMR (DMSO-d₆) shows characteristic peaks for pyridine protons (δ 8.2–8.5 ppm) and amine protons (δ 6.1–6.3 ppm). C NMR confirms halogen positions via deshielding effects .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms iodine/chlorine substitution patterns. A recent study reported a mean C–C bond length of 1.39 Å and R-factor = 0.034 for a related pyrimidine analog .

- Mass Spectrometry : ESI-MS (positive mode) typically yields [M+H]⁺ at m/z 254.45, matching the molecular formula C₅H₄ClIN₂ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .

- Waste Management : Halogenated waste must be segregated and stored in designated containers for professional disposal to avoid environmental contamination (e.g., iodine leaching into water systems) .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated materials require incineration in a licensed facility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound for targeted biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases). The iodine atom’s polarizability enhances π-stacking interactions in hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., replacing iodine with CF₃) with bioactivity. A PubChem study demonstrated that halogenated pyridines exhibit improved IC₅₀ values against bacterial enzymes .

- DFT Calculations : Optimize electron density maps to identify reactive sites for functionalization (e.g., Suzuki coupling at the 4-amine group) .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between radical vs. ionic pathways in halogenation steps .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., nitrenes during amination) .

- Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative byproducts, which are common in iodine-mediated reactions .

Q. How can researchers design a robust framework for studying the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase inhibition. A positive control (staurosporine) and negative control (DMSO vehicle) are essential .

- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects. A 2021 study on a related pyridine derivative showed >50% inhibition of EGFR and VEGFR2 at 10 μM .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa), ensuring results account for membrane permeability and efflux pumps .

Key Research Challenges

- Synthetic Scalability : Iodine’s high cost and volatility limit large-scale production. Alternatives like flow chemistry with immobilized catalysts are under investigation .

- Biological Specificity : The compound’s dual halogenation may confer non-specific binding; site-directed mutagenesis studies are needed to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。